molecular formula C17H22F3N3O2 B277908 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B277908
M. Wt: 357.37 g/mol
InChI Key: LXQVQSQVKPFFBE-UHFFFAOYSA-N
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Description

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide is a synthetic organic compound with the molecular formula C17H22F3N3O2 It is characterized by the presence of a piperazine ring, a trifluoroacetamide group, and a dimethylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Dimethylpropanoyl Group: The piperazine intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the dimethylpropanoyl-piperazine derivative.

    Attachment of the Phenyl Group: The dimethylpropanoyl-piperazine derivative is further reacted with 4-bromophenylamine to introduce the phenyl group.

    Formation of the Trifluoroacetamide Group: Finally, the compound is treated with trifluoroacetic anhydride to form the trifluoroacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The trifluoroacetamide group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
  • N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methylbenzamide

Uniqueness

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C17H22F3N3O2

Molecular Weight

357.37 g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C17H22F3N3O2/c1-16(2,3)15(25)23-10-8-22(9-11-23)13-6-4-12(5-7-13)21-14(24)17(18,19)20/h4-7H,8-11H2,1-3H3,(H,21,24)

InChI Key

LXQVQSQVKPFFBE-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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